

Spectroscopic Profile of Bifenazate-Diazene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate-diazene is the primary oxidation product of the acaricide bifenazate. Its presence and behavior are of significant interest in environmental fate studies, residue analysis, and toxicology. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **bifenazate-diazene**, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols for its analysis and predicted spectroscopic data are presented to facilitate research and development activities.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for the identification and quantification of **bifenazate-diazene**. The following tables summarize the key mass spectrometric data obtained from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

LC-MS/MS Parameters



Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive	[1][2]
Precursor Ion [M+H]+ (m/z)	299.139, 299.2	[1][2]
Molecular Formula	C17H18N2O3	_
Molecular Weight	298.34 g/mol	_

MS/MS Fragmentation Data

Precursor Ion (m/z)	Product lons (m/z)	Collision Energy (CE)	Reference
299.2	213.1, 197.0, 184.0	17-29 V	[2]
299.139	213.1021, 197.0834, 183.0803, 170.0963, 155.0854	30% (nominal)	

Predicted Nuclear Magnetic Resonance (NMR) Data

As of the date of this document, experimental NMR data for isolated **bifenazate-diazene** is not readily available in the public domain. The following data is predicted based on computational models and typical chemical shifts for similar structural motifs.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Multiplicity	Integration	Assignment
m	5H	Phenyl-H
m	3H	Biphenyl-H
sept	1H	CH(CH ₃) ₂
S	3H	OCH ₃
d	6Н	CH(CH3)2
	m m sept s	m 5H m 3H sept 1H s 3H



Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
165.0	C=O
158.0	Ar-C-O
145.0	Ar-C-N
140.0 - 120.0	Ar-C
72.0	CH(CH ₃) ₂
56.0	OCH ₃
22.0	CH(CH ₃) ₂

Predicted Infrared (IR) Spectroscopy Data

Similar to NMR, experimental IR data for pure **bifenazate-diazene** is not widely published. The following table provides predicted IR absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1750	Strong	C=O stretch (ester)
~1600, ~1480	Medium	Aromatic C=C stretch
~1580	Medium	N=N stretch (azo group)
~1250	Strong	C-O stretch (ester and ether)

Experimental Protocols General Protocol for the Preparation of BifenazateDiazene



Bifenazate readily undergoes oxidation to form **bifenazate-diazene**. A general laboratory procedure for its preparation is as follows:

- Dissolution: Dissolve bifenazate in a suitable organic solvent such as acetonitrile or dichloromethane.
- Oxidation: Introduce a mild oxidizing agent. This can be achieved by stirring the solution in the presence of air over a prolonged period, or by the addition of a chemical oxidant like manganese dioxide (MnO₂) or a dilute solution of hydrogen peroxide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Once the reaction is complete, filter off any solid oxidant. Wash the organic solution with water to remove any water-soluble byproducts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure bifenazate-diazene.

Analytical Protocol for LC-MS/MS Analysis

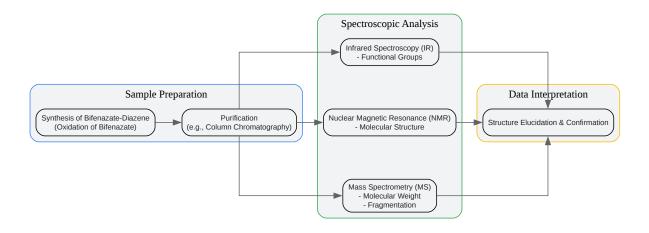
The following is a typical protocol for the analysis of **bifenazate-diazene** in a sample matrix, adapted from published methods.[2]

- Sample Extraction (QuEChERS method):
 - Homogenize 10 g of the sample with 10 mL of acetonitrile.
 - Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant and add d-SPE sorbent (e.g., PSA and C18).
 - Vortex and centrifuge.



- LC-MS/MS Analysis:
 - LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
 - Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as ammonium formate and formic acid.
 - Injection Volume: 5-10 μL.
 - MS Detection: Use a tandem quadrupole mass spectrometer in Multiple Reaction
 Monitoring (MRM) mode, monitoring the transitions listed in Table 1.2.

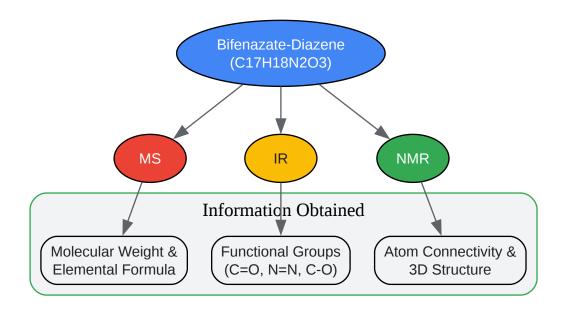
Visualizations



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Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of **bifenazate-diazene**.





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Caption: Relationship between spectroscopic techniques and the structural information obtained for **bifenazate-diazene**.

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- 2. scienceworldjournal.org [scienceworldjournal.org]
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